molecular formula C20H19N3O B15102133 N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B15102133
M. Wt: 317.4 g/mol
InChI Key: OBFKFRRLXNXNFT-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a bis-indole derivative characterized by two indole moieties linked via a carboxamide group. One indole ring is substituted at the 1-position with an isopropyl (propan-2-yl) group, while the other retains a hydrogen at the 1-position, contributing to its unique electronic and steric profile. Its synthesis likely follows methods analogous to indole acylguanidine analogs, such as coupling reactions using activating agents like HATU ().

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C20H19N3O/c1-13(2)23-12-10-14-15(5-3-8-19(14)23)20(24)22-18-7-4-6-17-16(18)9-11-21-17/h3-13,21H,1-2H3,(H,22,24)

InChI Key

OBFKFRRLXNXNFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound characterized by its complex structure, which integrates an indole core with a propan-2-yl group and a carboxamide functional group. This unique arrangement suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{18}N_{2}O, with a molecular weight of approximately 274.33 g/mol. The presence of both indole and carboxamide functionalities is known to contribute to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with indole structures can influence bacterial behavior, notably affecting the formation of persister cells that contribute to antibiotic tolerance. This compound has been studied for its potential as an antimicrobial agent. It may act as a scaffold for developing inhibitors targeting bacterial alarmone synthetases, which are crucial in bacterial stress responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibits bacterial growth and influences persister cell formation
AnticancerInduces cell death through mechanisms like methuosis
Enzyme InhibitionPotential inhibitor of specific enzymes involved in stress responses

Anticancer Activity

Studies have shown that indole derivatives can induce cell death through various mechanisms, including methuosis—a form of cell death distinct from apoptosis. This compound may exhibit similar properties, making it a candidate for further investigation in cancer therapy . Its unique structural features may enhance its efficacy against certain cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives, including this compound. For instance, a study demonstrated that certain modifications at the 2-position of the indole ring significantly altered biological activity, enhancing cytotoxicity against cancer cells .

Table 2: Case Study Results on Indole Derivatives

CompoundIC50 (µM)Biological ActivityNotes
This compoundTBDAntimicrobial and anticancerFurther studies needed for detailed profiling
Indole derivative 110Induces methuosisEffective against GBM cells
Indole derivative 25Cytotoxicity through microtubule disruptionIncreased potency with specific substitutions

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in bacterial stress responses. These studies provide insights into its potential mechanisms of action, indicating that the compound may effectively inhibit specific enzymes or receptors critical for bacterial survival under stress conditions.

Comparison with Similar Compounds

Key Structural Analogs :

  • N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide () : Features an acylguanidine group instead of a carboxamide. The guanidine moiety increases basicity and hydrogen-bonding capacity compared to the carboxamide in the target compound.
  • Indole derivatives with 4-chlorobenzoyl, nitro, or pyridyl substituents () : These compounds exhibit varied melting points (153–194°C) and yields (6–17%), influenced by substituent polarity. For example, the nitro group in compound 10l raises the melting point (190–191°C) due to enhanced intermolecular interactions.

Shared Techniques :

  • Amide bond formation : Both the target compound and analogs in and utilize coupling agents (e.g., HATU) for carboxamide or acetamide linkages.
  • Protection/deprotection strategies : employs Boc-guanidine, later removed with HCl, suggesting similar steps may apply to the target compound’s synthesis.

Divergences :

  • Heterocyclic modifications: Compounds in incorporate thiazolidinone rings via condensation reactions, a pathway distinct from the target compound’s carboxamide linkage.

Metabolic Stability :

  • The carboxamide group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., ethyl bromoacetate derivatives in ), improving pharmacokinetics.

Comparison with Heterocyclic Variants

  • N-(1H-Indazol-4-yl)-1H-indole-4-carboxamide () : Replacing one indole with indazole introduces an additional nitrogen, altering hydrogen-bonding patterns and aromaticity. This could enhance binding to targets requiring dual nitrogen interactions but reduce lipophilicity compared to the isopropyl-substituted indole.
  • Thiazolidinone-indole hybrids (): The thiazolidinone moiety offers redox-active sulfur and carbonyl groups, diverging from the carboxamide’s hydrogen-bonding profile.

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